tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
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Overview
Description
tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride: is a chemical compound that belongs to the class of fluorinated pyrrolidines. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug development and synthesis. The presence of the fluorine atom and the tert-butyl ester group imparts unique chemical properties to the molecule, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid.
Esterification: The carboxylic acid is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the tert-butyl ester.
Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atom in the pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substituted pyrrolidines
- Carboxylic acids
- Reduced derivatives with modified functional groups
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, particularly those involved in metabolic pathways.
Medicine:
Drug Development: The unique chemical properties of the compound make it a valuable candidate for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the molecule enhances its binding affinity to these targets, leading to the modulation of their activity. The tert-butyl ester group also plays a role in improving the compound’s stability and bioavailability .
Comparison with Similar Compounds
- tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride
- tert-Butyl (2S,4S)-4-hydroxyproline hydrochloride
- tert-Butyl (2S,4R)-4-hydroxyproline hydrochloride
Uniqueness:
- The presence of the fluorine atom in tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets.
- The specific stereochemistry of the compound (2S,4S) also contributes to its distinct reactivity and biological activity compared to its stereoisomers .
Properties
CAS No. |
2648895-75-2 |
---|---|
Molecular Formula |
C9H17ClFNO2 |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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